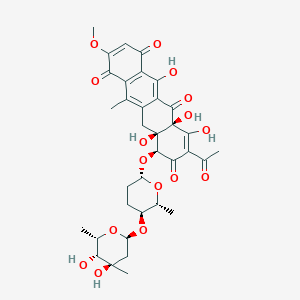
(6aS,10R,10aR)-8-Acetyl-10-(((2S,5S,6R)-5-(((2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-10a,11-dihydrotetracene-1,4,6,7(6aH,10H)-tetraone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(6aS,10R,10aR)-8-Acetyl-10-(((2S,5S,6R)-5-(((2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-10a,11-dihydrotetracene-1,4,6,7(6aH,10H)-tetraone” is a complex organic molecule with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydroxy and methoxy groups, as well as the acetylation and glycosylation reactions. Each step would require specific reagents and conditions, such as:
Formation of Tetrahydroxy Groups: This could involve hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Methoxylation: This step might involve the use of methanol and an acid catalyst.
Acetylation: Acetylation can be achieved using acetic anhydride in the presence of a base like pyridine.
Glycosylation: This step would involve the attachment of sugar moieties using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, if the compound has antimicrobial properties, it might inhibit the growth of bacteria by targeting specific enzymes or cellular structures.
相似化合物的比较
Similar Compounds
Similar compounds might include other tetracyclic or polycyclic organic molecules with multiple functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which could confer unique chemical and biological properties.
属性
分子式 |
C35H40O16 |
|---|---|
分子量 |
716.7 g/mol |
IUPAC 名称 |
(6aS,10S,10aR)-8-acetyl-10-[(2S,5S,6R)-5-[(2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,6a,7,10a-tetrahydroxy-2-methoxy-12-methyl-10,11-dihydrotetracene-1,4,6,9-tetrone |
InChI |
InChI=1S/C35H40O16/c1-12-16-10-34(45)32(51-20-8-7-18(14(3)48-20)50-21-11-33(5,44)29(41)15(4)49-21)28(40)23(13(2)36)30(42)35(34,46)31(43)24(16)27(39)25-17(37)9-19(47-6)26(38)22(12)25/h9,14-15,18,20-21,29,32,39,41-42,44-46H,7-8,10-11H2,1-6H3/t14-,15+,18+,20+,21+,29-,32-,33-,34-,35-/m1/s1 |
InChI 键 |
UCKWCLQUJHYALZ-FSCMAJLMSA-N |
手性 SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C(=O)C(=C([C@@]3([C@]2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)O[C@H]6C[C@@]([C@@H]([C@@H](O6)C)O)(C)O |
规范 SMILES |
CC1C(CCC(O1)OC2C(=O)C(=C(C3(C2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)OC6CC(C(C(O6)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12840486.png)

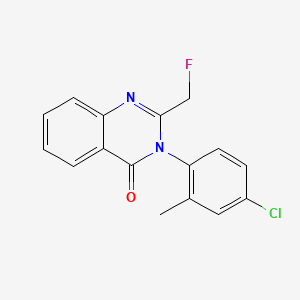
![(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12840502.png)
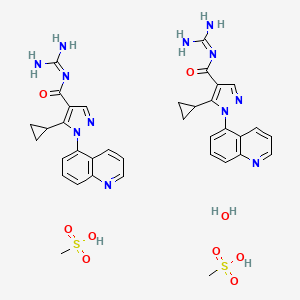
![1,1'-[(6R,8R,13aS)-3,11-Bis(1,1-dimethylethyl)-7,8-dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12840518.png)
![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)


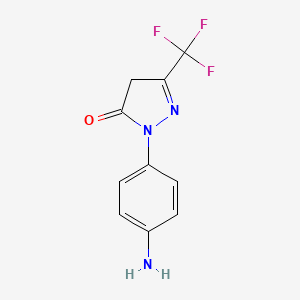


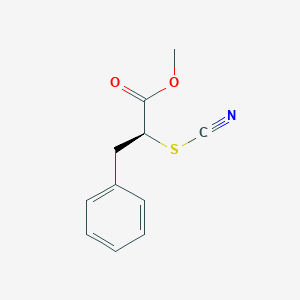
![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)
